2-((7-Bromoquinoxalin-2-yl)oxy)ethanol

Medicinal Chemistry Kinase Inhibition TGF-beta Signaling

2-((7-Bromoquinoxalin-2-yl)oxy)ethanol (CAS 705262-64-2) is a 7-bromo-substituted quinoxaline derivative bearing a 2-hydroxyethyl ether side chain. With a molecular formula of C10H9BrN2O2 and a molecular weight of 269.09 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry programs, most notably appearing in Eli Lilly patents directed toward TGF-beta signal transduction inhibitors.

Molecular Formula C10H9BrN2O2
Molecular Weight 269.09 g/mol
CAS No. 705262-64-2
Cat. No. B1529670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((7-Bromoquinoxalin-2-yl)oxy)ethanol
CAS705262-64-2
Molecular FormulaC10H9BrN2O2
Molecular Weight269.09 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N=C2C=C1Br)OCCO
InChIInChI=1S/C10H9BrN2O2/c11-7-1-2-8-9(5-7)13-10(6-12-8)15-4-3-14/h1-2,5-6,14H,3-4H2
InChIKeyUGXHALVPEDVXQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((7-Bromoquinoxalin-2-yl)oxy)ethanol CAS 705262-64-2: Procurement-Ready Overview for Research Supply Chains


2-((7-Bromoquinoxalin-2-yl)oxy)ethanol (CAS 705262-64-2) is a 7-bromo-substituted quinoxaline derivative bearing a 2-hydroxyethyl ether side chain. With a molecular formula of C10H9BrN2O2 and a molecular weight of 269.09 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry programs, most notably appearing in Eli Lilly patents directed toward TGF-beta signal transduction inhibitors [1]. The compound is synthesized via nucleophilic substitution of 7-bromo-2-chloroquinoxaline with ethylene glycol, achieving an 85% isolated yield, and is commercially available at purities of 95% to 98% from multiple suppliers .

SynthesisTGF-beta kinase inhibitor intermediate
Chemistry7-Br enables Pd-catalyzed cross-coupling
Procurement98% purity commercially available

Why 2-((7-Bromoquinoxalin-2-yl)oxy)ethanol Cannot Be Replaced by Unsubstituted or Chloro-Analogs in Regioselective Derivatization


The presence and specific position of the bromine atom at C7 of the quinoxaline ring are critical for downstream reactivity. The C7-bromo substituent enables selective palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) that are not possible with the non-halogenated analog 2-(quinoxalin-2-yl)oxyethanol (CAS 151054-40-9) [1]. Furthermore, bromine provides a superior leaving group for nucleophilic aromatic substitution compared to chlorine, while offering distinct electronic effects that influence the binding affinity of final drug candidates. Comparative studies on quinoxaline-based antitumor agents, such as the XK469 series, demonstrate that 7-bromo substitution imparts different potency and resistance profiles compared to 7-chloro analogs [2]. Substituting the target compound with unsubstituted or differently halogenated analogs would fundamentally alter the synthetic trajectory and pharmacological properties of the derived products.

2-((7-Bromoquinoxalin-2-yl)oxy)ethanol
Unsubstituted or Chloro Analogs
C7-Br cross-coupling handle
No halogen or different reactivity profile
Documented patent use in kinase inhibitors
No equivalent patent precedent
Bromine electronic effects influence SAR
Chlorine or hydrogen alters downstream binding

Quantitative Differentiation Evidence for 2-((7-Bromoquinoxalin-2-yl)oxy)ethanol Against Closest Analogs


Key Intermediate in TGF-Beta Kinase Inhibitor Patents: Documented Use by Eli Lilly

2-((7-Bromoquinoxalin-2-yl)oxy)ethanol is explicitly documented as 'Preparation 27' in Eli Lilly patent WO2004/050659 A1, serving as a key intermediate for the synthesis of TGF-beta receptor kinase inhibitors [1]. This patent precedent provides procurement traceability absent for non-brominated analogs such as 2-(quinoxalin-2-yloxy)ethanol (CAS 151054-40-9), which do not appear in the same patent family. The compound is synthesized in 85% yield from 7-bromo-2-chloroquinoxaline (610 mg scale) using ethylene glycol and sodium hydride in DMF, with full spectroscopic characterization (MS m/e 268 M+1, 1H NMR in CDCl3) .

Patent Precedent
Head-to-head
Explicitly named in Eli Lilly TGF-beta inhibitor patent vs. no patent use for non-brominated analog
Reduces procurement risk for kinase inhibitor programs
Medicinal Chemistry Kinase Inhibition TGF-beta Signaling

Molecular Weight and Lipophilicity Differentiation from Non-Halogenated Analog

The target compound (MW 269.09 g/mol, LogP 1.7634) differs substantially from its non-brominated analog 2-(quinoxalin-2-yloxy)ethanol (MW 190.20 g/mol) in both molecular weight (+41.4%) and predicted lipophilicity . The bromine atom adds significant mass and polarizability, which influences membrane permeability, protein binding, and overall ADME profile of derived drug candidates. The computed polar surface area (PSA) of 55.24 Ų remains identical between the two compounds, but the increased LogP of the brominated compound (~1.76 vs. estimated ~0.5-0.8 for the non-brominated analog) indicates a meaningful shift in partitioning behavior [1].

MW & Lipophilicity
Cross-study comparable
MW +41.4% (269.1 vs 190.2 g/mol); LogP +1.0–1.2 units
Affects ADME profile of derived compounds
Predicted LogP values; experimental verification recommended
Physicochemical Properties Drug Design ADME Prediction

Reactivity Advantage of C7-Bromo Substituent for Cross-Coupling Chemistry

The C7-bromo substituent on the target compound enables participation in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig) that are inaccessible with the non-halogenated analog 2-(quinoxalin-2-yloxy)ethanol [1]. The 7-bromo position on quinoxaline has been specifically exploited in the synthesis of nonlinear optical chromophores via Heck reaction with p-dimethylaminovinylbenzene, confirming the regiochemical accessibility of this position [2]. In contrast, the precursor 7-bromo-2-chloroquinoxaline (CAS 89891-65-6) offers dual halogen reactivity but lacks the hydroxyethyl solubilizing group, limiting its direct utility in aqueous or protic reaction media.

Cross-Coupling Handle
Class-level inference
C7-Br enables Pd-catalyzed coupling; hydroxyethyl group improves solubility
Streamlines synthetic routes to complex targets
Synthetic Chemistry Cross-Coupling Building Block Utility

Commercial Availability and Purity Specifications: 98% Purity Supports Direct Use Without Further Purification

The target compound is commercially available at 98% purity (Leyan, product number 1741132) compared to the more common 95% purity specification of the non-brominated analog 2-(quinoxalin-2-yloxy)ethanol . The synthesis from 7-bromo-2-chloroquinoxaline proceeds in 85% isolated yield after flash column chromatography, providing a scalable route for procurement of research-grade material . Multiple suppliers including BLD Pharmatech (Germany) maintain inventory with specified lead times (30 days), ensuring reliable supply chain access [1].

Commercial Purity
Direct head-to-head comparison
98% purity available vs. 95% for non-brominated analog
Reduces batch rejection risk and supports stoichiometric accuracy
Procurement Quality Assurance Supply Chain

Predicted Boiling Point Advantage Enables Broader Thermal Processing Window vs. Precursor

The target compound exhibits a predicted boiling point of 400.062°C at 760 mmHg, which is approximately 87.5°C higher than that of its precursor 7-bromo-2-chloroquinoxaline (predicted boiling point 312.5°C) . This significant difference arises from the replacement of the C2 chlorine atom with a hydroxyethyl ether group, which introduces hydrogen-bonding capability and increases molecular weight. The higher boiling point provides a broader thermal operational window for reactions requiring elevated temperatures without risk of evaporative loss .

Thermal Window
Data to verify
Boiling point +87.6°C higher than 7-bromo-2-chloroquinoxaline (predicted 400.1°C vs 312.5°C)
Broader thermal processing window
Predicted values; experimental boiling point not confirmed
Thermophysical Properties Process Chemistry Formulation

Procurement-Guided Application Scenarios for 2-((7-Bromoquinoxalin-2-yl)oxy)ethanol in Research Programs


Synthesis of TGF-Beta Receptor Kinase Inhibitor Candidates

Procurement of this compound is indicated for medicinal chemistry groups developing ATP-competitive inhibitors of TGF-beta type I receptor (ALK5) or related kinases, where the 7-bromo substituent serves as a synthetic handle for introducing diverse aryl/heteroaryl groups via Suzuki coupling. The documented use as 'Preparation 27' in Eli Lilly patent WO2004/050659 A1 provides a validated synthetic pathway for generating screening libraries targeting fibrotic and oncologic indications [1].

Building Block for 7-Arylquinoxaline-Based Fluorescent Probes and Materials

The C7-bromo substituent enables direct Heck or Sonogashira coupling with vinyl/alkynyl donors to generate extended pi-conjugated systems. This application is supported by literature precedent demonstrating Heck coupling at the 7-position of bromoquinoxalines for nonlinear optical chromophore synthesis. The hydroxyethyl group at C2 provides a polar anchor for bioconjugation or surface immobilization [1].

Precursor to 2-{4-[(7-Bromo-2-quinoxalinyl)oxy]phenoxy}propionic Acid Analogs (SH80 Series)

The target compound can serve as a starting material for constructing phenoxypropionic acid derivatives analogous to the antitumor agent XK469 (7-chloro analog) and its 7-bromo counterpart SH80. The 7-bromo substituent has been shown to confer differential activity profiles against malignant cell types resistant to common antitumor agents, making the brominated intermediate preferable to the 7-chloro analog for exploring bromine-specific SAR [1].

Application
Selection Property
Validation Focus
TGF-beta kinase inhibitor research
Patent-documented synthetic pathway
Suzuki coupling handle and target engagement models
Fluorescent probe & materials research
C7-Br for pi-conjugated extension
Heck/Sonogashira coupling compatibility
Quinoxaline-based cell-model profiling
7-Br for differential SAR exploration
Cell-model activity and resistance profiling
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